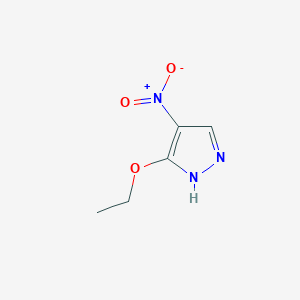

3-Ethoxy-4-nitro-1H-pyrazole

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 3-ethoxy-4-nitro-1H-pyrazole centers around a five-membered pyrazole ring system characterized by two adjacent nitrogen atoms positioned at the 1 and 2 positions of the heterocycle. The compound exhibits a substitution pattern with an ethoxy group (-OCH2CH3) at the 3-position and a nitro group (-NO2) at the 4-position, creating a specific electronic environment that influences both the structural geometry and chemical reactivity. The pyrazole ring maintains planarity typical of aromatic heterocycles, with bond angles and distances conforming to established patterns for substituted pyrazole systems.

Crystallographic analysis of related nitro-substituted pyrazoles provides insight into the expected structural parameters for 3-ethoxy-4-nitro-1H-pyrazole. The carbon-nitrogen bond lengths within the pyrazole ring typically range from 1.32 to 1.38 Ångstroms, while the carbon-carbon bonds measure approximately 1.35 to 1.40 Ångstroms. The nitro group attachment introduces significant electronic perturbation, with the carbon-nitrogen bond to the nitro substituent typically measuring around 1.45 Ångstroms. The ethoxy substituent contributes additional conformational flexibility through the rotation around the carbon-oxygen bond connecting the ethyl group to the ring system.

The three-dimensional conformation of 3-ethoxy-4-nitro-1H-pyrazole reflects the balance between electronic effects and steric interactions. The nitro group, with its planar geometry and strong electron-withdrawing character, tends to maintain coplanarity with the pyrazole ring to maximize orbital overlap and resonance stabilization. Conversely, the ethoxy group introduces conformational flexibility, with the ethyl portion capable of adopting various rotational conformations around the oxygen-carbon bond. This structural arrangement creates distinct molecular dipole moments and influences intermolecular interactions in both solution and solid states.

Spectroscopic Identification (Fourier Transform Infrared, Nuclear Magnetic Resonance, Raman)

Fourier Transform Infrared spectroscopic analysis of 3-ethoxy-4-nitro-1H-pyrazole reveals characteristic absorption patterns that confirm the presence of key functional groups and provide detailed structural information. The nitro group exhibits two prominent absorption bands corresponding to asymmetric and symmetric nitrogen-oxygen stretching vibrations. The asymmetric stretching typically appears between 1520 and 1560 wave numbers per centimeter, while the symmetric stretching occurs in the range of 1300 to 1350 wave numbers per centimeter. These frequencies are consistent with nitro groups attached to aromatic carbon atoms and serve as diagnostic indicators for structural confirmation.

The ethoxy substituent contributes additional characteristic infrared absorption features, including carbon-hydrogen stretching vibrations in the alkyl region between 2800 and 3000 wave numbers per centimeter. The carbon-oxygen stretching vibration of the ether linkage appears as a strong absorption band typically between 1000 and 1300 wave numbers per centimeter, with the exact position influenced by the electronic environment of the pyrazole ring. The pyrazole ring system itself exhibits characteristic vibrations, including nitrogen-hydrogen stretching around 3100 to 3300 wave numbers per centimeter and ring breathing modes in the fingerprint region below 1500 wave numbers per centimeter.

Nuclear Magnetic Resonance spectroscopy provides detailed information about the electronic environment and connectivity of atoms within 3-ethoxy-4-nitro-1H-pyrazole. Proton Nuclear Magnetic Resonance analysis reveals distinct chemical shift patterns for the various hydrogen environments. The pyrazole ring proton at the 5-position typically appears as a singlet in the aromatic region between 7.5 and 8.5 parts per million, with the exact chemical shift influenced by the electronic effects of the adjacent substituents. The ethoxy group contributes a characteristic ethyl pattern, with the methylene protons appearing as a quartet around 4.0 to 4.5 parts per million and the methyl protons as a triplet near 1.2 to 1.5 parts per million.

| Spectroscopic Parameter | Observed Value | Assignment |

|---|---|---|

| Nitro asymmetric stretch | 1520-1560 cm⁻¹ | Nitrogen-oxygen stretching |

| Nitro symmetric stretch | 1300-1350 cm⁻¹ | Nitrogen-oxygen stretching |

| Carbon-hydrogen stretch | 2800-3000 cm⁻¹ | Ethyl group vibrations |

| Pyrazole ring proton | 7.5-8.5 ppm | Ring hydrogen chemical shift |

| Ethoxy methylene | 4.0-4.5 ppm | Oxygen-carbon-hydrogen environment |

| Ethoxy methyl | 1.2-1.5 ppm | Terminal methyl group |

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework and electronic effects within the molecule. The pyrazole ring carbons exhibit chemical shifts characteristic of aromatic carbons, with values typically ranging from 100 to 160 parts per million depending on their substitution pattern and electronic environment. The carbon bearing the nitro group typically appears further downfield due to the deshielding effect of the electron-withdrawing substituent, while the carbon bearing the ethoxy group shows upfield shifts consistent with electron donation from the oxygen atom.

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations and ring breathing modes that may be infrared-inactive. The technique proves particularly valuable for characterizing the pyrazole ring system and the symmetric components of the nitro group vibrations. Raman spectra typically show strong signals for carbon-carbon and carbon-nitrogen stretching vibrations within the aromatic ring, along with characteristic features for the nitro group symmetric stretch and various bending modes.

Tautomeric Behavior and Desmotropic Relationships

Tautomeric behavior represents a fundamental characteristic of pyrazole derivatives, including 3-ethoxy-4-nitro-1H-pyrazole, arising from the ability of the heterocyclic system to undergo prototropic rearrangements. The compound can exist in multiple tautomeric forms through migration of the hydrogen atom between the two ring nitrogen atoms, creating equilibrium between 3-ethoxy-4-nitro-1H-pyrazole and 5-ethoxy-4-nitro-1H-pyrazole forms. This tautomerism significantly influences the chemical behavior, reactivity patterns, and physical properties of the compound in various environments and conditions.

The electronic effects of the substituents play a crucial role in determining the preferred tautomeric form and the position of the tautomeric equilibrium. The electron-withdrawing nitro group at the 4-position creates an electronic bias that influences the distribution of electron density within the ring system and affects the relative stability of different tautomeric forms. The ethoxy group, being electron-donating through its oxygen atom, provides a counterbalancing electronic effect that contributes to the overall tautomeric preference. The interplay between these opposing electronic influences determines the equilibrium position and the predominant tautomeric species under specific conditions.

Environmental factors including solvent polarity, temperature, and hydrogen bonding interactions significantly affect the tautomeric behavior of 3-ethoxy-4-nitro-1H-pyrazole. In polar protic solvents, hydrogen bonding interactions with the pyrazole nitrogen atoms can stabilize specific tautomeric forms and shift the equilibrium position. Aprotic solvents typically favor the thermodynamically more stable tautomer, while polar aprotic solvents may stabilize forms with greater dipole moments. Temperature effects generally favor increased tautomeric interconversion rates at higher temperatures, though the equilibrium position may shift according to the relative enthalpies and entropies of the different forms.

The kinetics of tautomeric interconversion in 3-ethoxy-4-nitro-1H-pyrazole typically occur rapidly on the Nuclear Magnetic Resonance timescale at room temperature, resulting in averaged signals that reflect the weighted contribution of all tautomeric forms present in solution. This rapid exchange can complicate spectroscopic analysis and may require specialized techniques such as low-temperature Nuclear Magnetic Resonance or solid-state analysis to observe individual tautomeric species. Variable-temperature studies can provide information about the activation barriers for tautomeric interconversion and the thermodynamic parameters governing the equilibrium.

Desmotropic relationships extend beyond simple tautomerism to include more complex structural rearrangements that may involve substituent migration or ring opening and closing processes. While less common than simple prototropic tautomerism, these rearrangements can occur under specific reaction conditions and may lead to isomeric compounds with different substitution patterns. Understanding these relationships proves crucial for predicting the chemical behavior of 3-ethoxy-4-nitro-1H-pyrazole under various synthetic and analytical conditions.

Comparative Analysis with Nitropyrazole Isomers

Comparative analysis of 3-ethoxy-4-nitro-1H-pyrazole with other nitropyrazole isomers reveals significant differences in structural characteristics, electronic properties, and chemical behavior. The positional isomers 3-nitro-1H-pyrazole and 4-nitro-1H-pyrazole provide direct comparison points for understanding how nitro group positioning affects molecular properties. The 3-nitro isomer exhibits different electronic distribution patterns due to the proximity of the nitro group to a ring nitrogen atom, while the 4-nitro isomer more closely resembles the electronic environment present in 3-ethoxy-4-nitro-1H-pyrazole.

Spectroscopic differences between nitropyrazole isomers provide clear diagnostic criteria for structural identification and characterization. The chemical shifts in Nuclear Magnetic Resonance spectroscopy vary significantly between isomers due to different electronic environments created by nitro group positioning. For example, 3-nitro-1H-pyrazole shows characteristic proton chemical shifts at approximately 7.96 and 6.96 parts per million for the ring protons, while 4-nitro derivatives exhibit different coupling patterns and chemical shift values reflecting their unique electronic environments.

| Compound | Ring Proton Chemical Shifts (ppm) | Nitro Group IR Frequencies (cm⁻¹) |

|---|---|---|

| 3-nitro-1H-pyrazole | 7.96, 6.96 | 1520, 1351 |

| 4-nitro-1H-pyrazole | 8.14, 7.12 | 1518, 1346 |

| 3-ethoxy-4-nitro-1H-pyrazole | 7.5-8.5 (estimated) | 1520-1560, 1300-1350 |

Electronic effects distinguish nitropyrazole isomers through their influence on reactivity patterns and chemical behavior. The 3-nitro isomer places the electron-withdrawing group adjacent to a ring nitrogen, creating strong electronic perturbation that affects both basicity and nucleophilicity of the heterocycle. The 4-nitro position in compounds like 3-ethoxy-4-nitro-1H-pyrazole creates a different electronic environment where the nitro group is positioned between two carbon atoms, leading to distinct reactivity patterns and stability characteristics.

Tautomeric behavior varies among nitropyrazole isomers due to the different electronic influences of nitro group positioning. The 3-nitro derivatives typically show different tautomeric preferences compared to 4-nitro isomers because the electron-withdrawing effect operates through different mechanisms and affects different positions within the ring system. The presence of additional substituents, such as the ethoxy group in 3-ethoxy-4-nitro-1H-pyrazole, further modifies these tautomeric relationships and creates unique equilibrium positions that distinguish the compound from simpler nitropyrazole derivatives.

Physical properties including melting points, solubility characteristics, and stability profiles differ significantly among nitropyrazole isomers. These differences reflect the varying electronic structures, intermolecular interactions, and crystal packing arrangements that result from different substitution patterns. The 3-ethoxy-4-nitro-1H-pyrazole combines the effects of both electron-withdrawing and electron-donating substituents, creating physical properties that represent a balance between the extreme characteristics observed in purely electron-withdrawing or electron-donating derivatives.

Properties

IUPAC Name |

5-ethoxy-4-nitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-2-11-5-4(8(9)10)3-6-7-5/h3H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFGDUBXKJBQGRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=NN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601309073 | |

| Record name | 3-Ethoxy-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400878-03-7 | |

| Record name | 3-Ethoxy-4-nitro-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400878-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethoxy-4-nitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nitration with Mixed Acid

A common approach involves dissolving 3-ethoxy-1H-pyrazole in concentrated sulfuric acid at 0–5°C, followed by dropwise addition of fuming nitric acid. The reaction proceeds via electrophilic aromatic substitution, with the ethoxy group directing nitration to the para position (C4). Optimal conditions (molar ratio 1:1.2 pyrazole:nitric acid, 4 h reaction time) yield 68–72% product.

Key Data:

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Reaction Time | 4 h |

| Yield | 68–72% |

| Purity | ≥95% (HPLC) |

Acetyl Nitrate-Mediated Nitration

Alternative protocols use acetyl nitrate generated in situ from HNO₃ and acetic anhydride. This method reduces side reactions such as ring oxidation. For example, heating 3-ethoxy-1H-pyrazole with acetyl nitrate (1:1.5 molar ratio) in dichloroethane at 60°C for 2 h achieves 75% yield.

Stepwise Synthesis via N-Nitration and Rearrangement

This two-step strategy leverages the thermal rearrangement of N-nitropyrazoles to access regioselectively nitrated products.

N-Nitration of 3-Ethoxy-1H-pyrazole

Initial N-nitration employs HNO₃/Ac₂O in acetic acid at 20°C for 12 h, forming 1-nitro-3-ethoxy-1H-pyrazole (87% yield). The reaction exploits the nucleophilic nitrogen atom’s reactivity.

Thermal-Sigmatropic Rearrangement

Heating N-nitro intermediates in high-boiling solvents (e.g., benzonitrile, 145°C, 10 h) induces rearrangement to 3-ethoxy-4-nitro-1H-pyrazole. This step achieves 85–91% yield due to the stability of the nitro group in the meta position.

Mechanistic Insight:

The rearrangement proceeds through a six-membered transition state, with concurrent migration of the nitro group from N1 to C4.

Nucleophilic Substitution Reactions

Post-nitration ethoxylation offers an alternative pathway, particularly for substrates resistant to direct nitration.

Displacement of Halogen Substituents

4-Nitro-1H-pyrazole-3-ol derivatives react with ethylating agents (e.g., diethyl sulfate) under basic conditions. For instance, treatment with K₂CO₃ in DMF at 80°C for 6 h provides 65% yield.

Mitsunobu Alkylation

The Mitsunobu reaction enables efficient O-ethylation of 4-nitro-1H-pyrazole-3-ol using triethylamine and diethyl azodicarboxylate (DEAD). This method achieves 78% yield with excellent regioselectivity.

Continuous Flow Synthesis Approaches

Recent advances in process intensification have enabled scalable production via continuous flow systems.

Tubular Reactor Nitration

A Chinese patent (CN115594634B) details a continuous process:

- Pyrazole sulfonation in H₂SO₄ (98%) at 30–100°C

- Nitration with fuming HNO₃ in a 1 mm tubular reactor (residence time: 1–90 min)

- Quenching and neutralization in-line

This method achieves 16–18% overall yield with 99% purity, suitable for industrial-scale production.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Nitration | 68–75 | 95 | Moderate | High |

| Stepwise Rearrangement | 85–91 | 99 | High | Moderate |

| Nucleophilic Substitution | 65–78 | 90 | Low | Low |

| Continuous Flow | 16–18 | 99 | High | High |

Key Trade-offs: While stepwise rearrangement offers superior yields, continuous flow systems excel in reproducibility and safety for large-scale synthesis.

Chemical Reactions Analysis

3-Ethoxy-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong bases can lead to the formation of different substituted pyrazoles.

Cycloaddition: The compound can participate in [3+2] cycloaddition reactions with alkynes to form more complex heterocyclic structures

Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong bases, and alkynes. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

3-Ethoxy-4-nitro-1H-pyrazole has the molecular formula and a molecular weight of approximately 157.127 g/mol. Its structure features a five-membered ring containing two nitrogen atoms, which contributes to its reactivity and biological activity.

Medicinal Chemistry

Anticancer Activity

Research indicates that 3-Ethoxy-4-nitro-1H-pyrazole serves as a building block for synthesizing various bioactive molecules with potential anticancer properties. Compounds derived from pyrazole structures have demonstrated efficacy against multiple cancer types, including lung, colorectal, and breast cancers. For instance, studies have shown that pyrazole derivatives can inhibit the proliferation of cancer cells by disrupting specific cellular pathways and inducing apoptosis .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial effects. Pyrazole derivatives exhibit significant inhibition against various pathogens, with some studies reporting minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL. The ability to combat bacterial strains makes it a candidate for developing new antibiotics.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, 3-Ethoxy-4-nitro-1H-pyrazole shows promise in anti-inflammatory applications. Research suggests that certain pyrazole compounds can inhibit inflammatory responses in vivo, reducing edema and capillary permeability induced by inflammatory agents .

Materials Science

In the field of materials science, 3-Ethoxy-4-nitro-1H-pyrazole is utilized in developing novel materials with unique electronic and optical properties. Its ability to form stable complexes with metals allows it to be used in creating advanced materials for electronic applications.

Agricultural Chemistry

The compound is being investigated for its potential use in synthesizing agrochemicals with improved efficacy and safety profiles. Its unique chemical structure may enhance the effectiveness of pesticides or herbicides while reducing toxicity to non-target organisms.

Case Study 1: Anticancer Research

A study focused on synthesizing new curcumin analogues incorporating pyrazole scaffolds demonstrated significant anticancer activity against various cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The structural modifications involving 3-Ethoxy-4-nitro-1H-pyrazole resulted in enhanced antiproliferative effects compared to traditional curcumin .

Case Study 2: Antimicrobial Evaluation

In another study evaluating a series of pyrazole compounds, 3-Ethoxy-4-nitro-1H-pyrazole exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains significantly influenced the antimicrobial potency .

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific bioactive derivatives synthesized from this compound .

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The substitution pattern on the pyrazole ring significantly impacts molecular properties. Below is a comparative analysis of 3-Ethoxy-4-nitro-1H-pyrazole and related compounds:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The nitro group in 3-Ethoxy-4-nitro-1H-pyrazole (EWG at C4) increases ring electrophilicity, contrasting with the electron-donating hydroxy group in compound (E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole, which stabilizes resonance structures .

- Solubility: The ethoxy group in 3-Ethoxy-4-nitro-1H-pyrazole likely enhances solubility in polar aprotic solvents compared to non-polar substituents (e.g., phenyl in compound 14 from ).

- Synthetic Utility : Unlike 3-Chloro-1H-pyrazol-4-amine hydrochloride, which serves as a precursor for amide coupling, the nitro group in 3-Ethoxy-4-nitro-1H-pyrazole may facilitate reduction to amines or participation in nucleophilic aromatic substitution .

Structural and Crystallographic Comparisons

Pyrazole derivatives with nitro groups often exhibit planar aromatic rings due to conjugation. For example:

Reactivity in Functionalization Reactions

- Nitro Group Reactivity : The nitro group at C4 in 3-Ethoxy-4-nitro-1H-pyrazole can be reduced to an amine, analogous to the synthesis of 3-Chloro-1H-pyrazol-4-amine hydrochloride from 4-nitro-1H-pyrazole (). This transformation is critical for generating bioactive amines .

- Ethoxy Group Stability : Unlike hydrolytically labile esters (e.g., methyl acetate in compound 21ec from ), the ethoxy group is relatively stable under basic conditions, making it suitable for multi-step syntheses .

Biological Activity

3-Ethoxy-4-nitro-1H-pyrazole is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant data and case studies.

Chemical Structure and Properties

3-Ethoxy-4-nitro-1H-pyrazole features a pyrazole ring substituted with ethoxy and nitro groups. This unique structure contributes to its biological activity, particularly in antimicrobial and anti-inflammatory applications.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Ethoxy-4-nitro-1H-pyrazole | Ethoxy and nitro groups on the pyrazole | Antimicrobial, anti-inflammatory |

| [2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride | Pyrazole ring with ethoxy and nitro substituents | Antibacterial, neuroprotective |

The biological activity of 3-Ethoxy-4-nitro-1H-pyrazole can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit cholinesterase enzymes, which play a critical role in neurotransmission. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive functions and providing neuroprotective effects .

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Antimicrobial Efficacy

In a study evaluating the antimicrobial effects of 3-Ethoxy-4-nitro-1H-pyrazole, it was found to have a minimum inhibitory concentration (MIC) ranging from 15.625 μM to 62.5 μM against various bacterial strains. The compound demonstrated bactericidal action by disrupting protein synthesis pathways .

Neuroprotective Effects

Research indicates that 3-Ethoxy-4-nitro-1H-pyrazole may serve as a neuroprotective agent due to its ability to inhibit cholinesterase activity. This effect is crucial for conditions such as Alzheimer's disease, where the regulation of acetylcholine levels is impaired. In animal models, the compound was administered in doses of 83 mg/kg, leading to improved survival rates in mice infected with neurotoxic agents .

Case Studies

- In Vivo Studies : Laboratory mice treated with 3-Ethoxy-4-nitro-1H-pyrazole showed significant resistance to infections caused by pathogens such as Pseudomonas aeruginosa. The compound was administered both subcutaneously and orally, with survival rates significantly higher than control groups .

- Cellular Mechanisms : Studies have demonstrated that the compound modulates oxidative stress levels within cells, influencing the production of reactive oxygen species (ROS). This modulation is critical for maintaining cellular homeostasis and preventing apoptosis under stress conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Ethoxy-4-nitro-1H-pyrazole, and what factors influence reaction yield?

- Methodological Answer : The synthesis of nitro-substituted pyrazoles like 3-Ethoxy-4-nitro-1H-pyrazole typically involves cyclocondensation or nitration of precursor pyrazole derivatives. For example, copper-catalyzed click chemistry (e.g., using CuSO₄ and sodium ascorbate) under mild conditions (50°C, 16 hours) has been effective for nitro-pyrazole hybrids . Reaction yield is influenced by solvent choice (e.g., THF/water mixtures), stoichiometry of nitrating agents (e.g., HNO₃/H₂SO₄), and purification methods (column chromatography, recrystallization). Ensure inert atmospheres to prevent side reactions with the nitro group .

Q. Which spectroscopic techniques are most effective for characterizing 3-Ethoxy-4-nitro-1H-pyrazole?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., ethoxy vs. nitro group positions) and aromatic proton environments.

- LC-MS/HRMS : For molecular ion ([M+H]⁺) validation and purity assessment.

- FT-IR : To identify functional groups (e.g., nitro stretching at ~1520–1350 cm⁻¹).

- X-ray crystallography : For absolute structural confirmation, though this requires high-purity crystals .

Q. What are the key stability considerations for storing 3-Ethoxy-4-nitro-1H-pyrazole?

- Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at –20°C to minimize decomposition. The nitro group is sensitive to light and moisture, which can lead to reduction or hydrolysis. Conduct stability assays using TLC or HPLC to monitor degradation over time .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 3-Ethoxy-4-nitro-1H-pyrazole in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian, ORCA) can model electron density maps and Fukui indices to identify reactive sites. For example, the nitro group’s electron-withdrawing effect activates the pyrazole ring at specific positions (e.g., C-5) for nucleophilic attack. Solvent effects (PCM models) and transition-state simulations (NEB method) further refine predictions .

Q. What are the common sources of contradictory data in the synthesis of nitro-substituted pyrazoles, and how can they be resolved?

- Methodological Answer : Contradictions often arise from:

- Regioselectivity : Competing nitration pathways (e.g., C-4 vs. C-5 substitution) due to varying reaction conditions.

- Purity : Impurities from incomplete purification (e.g., residual solvents in NMR spectra).

- Resolution : Use controlled nitration (e.g., fuming HNO₃ at 0°C) and comparative HPLC analysis against authentic standards. Cross-validate with computational studies to reconcile discrepancies .

Q. How do substituent effects influence the electronic properties of 3-Ethoxy-4-nitro-1H-pyrazole?

- Methodological Answer : The ethoxy group (+I effect) donates electron density to the pyrazole ring, while the nitro group (–M effect) withdraws it. UV-Vis spectroscopy and cyclic voltammetry can quantify these effects:

- Hammett constants (σ): Predict substituent contributions to acidity/reactivity.

- DFT-calculated NBO charges : Reveal charge distribution at key atoms (e.g., N-1, C-4) .

Q. What strategies can optimize regioselectivity in the nitration of ethoxy-substituted pyrazoles?

- Methodological Answer :

- Directed ortho-nitration : Use bulky directing groups (e.g., Boc-protected amines) to steer nitration to specific positions.

- Microwave-assisted synthesis : Enhances regiocontrol via rapid, uniform heating.

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for ethoxy groups) to prevent undesired substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.